1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea
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Overview
Description
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is a synthetic organic compound that features a thiadiazole ring and a benzofuran moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization of ortho-hydroxyaryl ketones or aldehydes.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and benzofuran moieties through a urea linkage, which can be achieved using reagents such as isocyanates or carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea would depend on its specific biological target. Generally, compounds with thiadiazole and benzofuran moieties can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the benzofuran moiety.
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylphenyl)urea: Similar structure with a methyl-substituted phenyl group.
Uniqueness
1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is unique due to the presence of both the thiadiazole and benzofuran rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)12-17-14(22-19-12)18-13(20)16-10-5-4-6-11-9(10)7-8-21-11/h7-8,10H,4-6H2,1-3H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZHEMMCVUCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NC(=O)NC2CCCC3=C2C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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